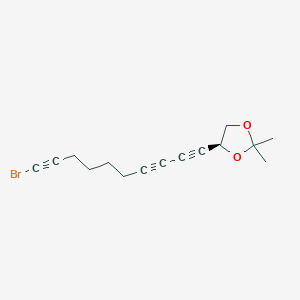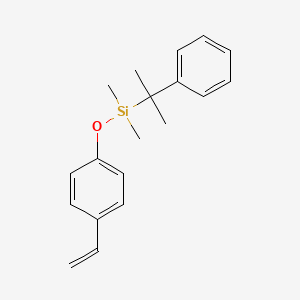
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane is a silane compound with the molecular formula C32H36O2Si and a molecular weight of 480.7125 . This compound features a silane core bonded to two phenoxy groups and a phenylpropan-2-yl group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane typically involves the reaction of dimethylchlorosilane with 4-ethenylphenol and 2-phenylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenols.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of ethyl-substituted silane.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism by which (4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane exerts its effects involves interactions with various molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the silane core provides stability and rigidity to the molecule. These interactions facilitate the compound’s incorporation into complex molecular assemblies and enhance its functional properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
- (4-Ethylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
- (4-Propylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
Uniqueness
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of complex molecules and materials .
Propriétés
Numéro CAS |
144356-67-2 |
|---|---|
Formule moléculaire |
C19H24OSi |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
(4-ethenylphenoxy)-dimethyl-(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C19H24OSi/c1-6-16-12-14-18(15-13-16)20-21(4,5)19(2,3)17-10-8-7-9-11-17/h6-15H,1H2,2-5H3 |
Clé InChI |
LCLQVCAXYUJJGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)[Si](C)(C)OC2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)

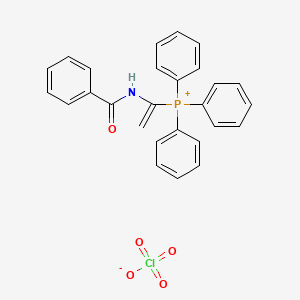
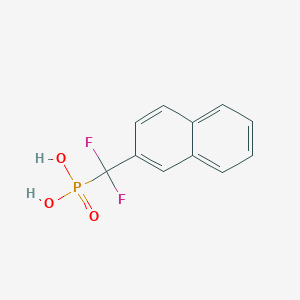

![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
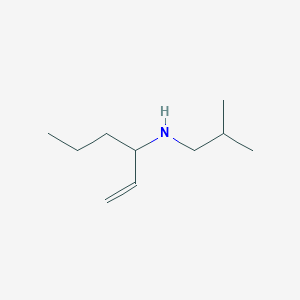

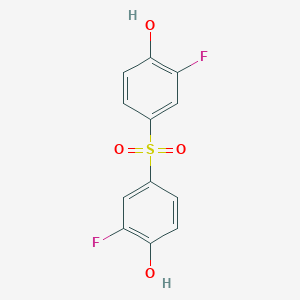

![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
